BenchChemオンラインストアへようこそ!

N-(2-fluorophenyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide

MAO-B inhibition Neurodegeneration Pyridazinone SAR

This morpholino-pyridazinone derivative features a unique N-(2-fluorophenyl)acetamide side chain, providing distinct electronic/steric properties vs. chloro/methoxy/unsubstituted analogs. The morpholine moiety engages kinase hinge-regions and enhances solubility, while the 2-fluorophenyl group offers metabolic resistance. Ideal for structure-based drug design targeting c-Met or MAO-B, and as a versatile intermediate for parallel library synthesis. Buy high-purity material for SAR exploration and fragment elaboration.

Molecular Formula C16H17FN4O3
Molecular Weight 332.33 g/mol
Cat. No. B4506795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-fluorophenyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide
Molecular FormulaC16H17FN4O3
Molecular Weight332.33 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3F
InChIInChI=1S/C16H17FN4O3/c17-12-3-1-2-4-13(12)18-15(22)11-21-16(23)6-5-14(19-21)20-7-9-24-10-8-20/h1-6H,7-11H2,(H,18,22)
InChIKeyKVWBDQFAYDLPTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Fluorophenyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide – Core Scaffold and Procurement Identity


N-(2-Fluorophenyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide (MF: C₁₆H₁₇FN₄O₃; MW: 332.33 g·mol⁻¹) is a synthetic pyridazin-3(2H)-one derivative bearing a morpholine substituent at the 3-position and an N-(2-fluorophenyl)acetamide side chain at the N1-position . Pyridazinone cores are privileged scaffolds in kinase inhibition and CNS-targeted drug discovery, with the morpholine moiety often serving as a key pharmacophore for hinge-region binding in ATP-competitive kinases or as a solubility-enhancing handle [1]. The 2-fluorophenyl acetamide substituent introduces a specific electrostatic and steric environment that distinguishes this compound from close analogs bearing chlorophenyl, methoxyphenyl, or unsubstituted acetamide groups.

N-(2-Fluorophenyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide – Why In-Class Analogs Cannot Be Interchanged


Within the morpholino-pyridazinone class, seemingly minor substituent changes at the N1-acetamide aryl ring or the 3-position heterocycle produce large shifts in potency, selectivity, and drug-like properties. The 2-fluorophenyl group on the target compound contributes a unique combination of moderate electron-withdrawing effect, small steric profile, and metabolic resistance relative to chloro, methoxy, or unsubstituted phenyl analogs . Replacing the 3-morpholine with a simple aryl group (e.g., 2-fluorophenyl or 4-fluorophenyl) eliminates the morpholine's ability to form key hydrogen bonds with hinge-region kinase residues or monoamine oxidase active sites, as demonstrated for related morpholino-pyridazinone MAO-B inhibitors where morpholine-containing compounds consistently outperformed non-morpholine analogs in both potency and CNS permeability [1]. Generic substitution without matching these precise structural features risks loss of target engagement, altered selectivity profiles, and unpredictable ADME behavior.

N-(2-Fluorophenyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide – Quantitative Differentiation Evidence


Morpholine vs. Aryl at Pyridazinone 3-Position – MAO-B Inhibitory Potency (Class-Level Inference)

In a series of twenty morpholino-pyridazinone derivatives tested against human MAO-B, the presence of the morpholine ring at the pyridazinone 3-position was a critical driver of inhibitory activity. The most potent compound Y11 (IC₅₀ = 0.453 ± 0.035 µM) contains a morpholine moiety, whereas parallel series of pyridazinones lacking morpholine or bearing simple aryl substituents at this position showed markedly reduced or undetectable MAO-B inhibition [1]. While Y11 is not the target compound itself, the target compound retains the identical 3-morpholino-6-oxopyridazin-1(6H)-yl core pharmacophore. Analogs of the target compound where the 3-morpholine is replaced by 2-fluorophenyl (e.g., N-(2-fluorophenyl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide) would be predicted to lose this MAO-B engagement. No direct head-to-head data exist for the target compound versus any specific 3-aryl analog; however, the class-level SAR consistently supports the morpholine requirement for this target.

MAO-B inhibition Neurodegeneration Pyridazinone SAR

N-Aryl Substituent Modulation – 2-Fluorophenyl vs. 2-Chlorophenyl vs. 2-Methoxyphenyl Physicochemical Differentiation

The target compound's N-(2-fluorophenyl)acetamide substituent occupies a distinct physicochemical space versus closest commercially cataloged analogs. The 2-fluorophenyl group provides an electron-withdrawing effect (Hammett σₘ ≈ 0.34) that is intermediate between the stronger electron-withdrawing 2-chlorophenyl (σₘ ≈ 0.37) and the electron-donating 2-methoxyphenyl (σₘ ≈ 0.12). This modulates the acidity of the acetamide NH (pKa predicted ~14–16 for secondary amides) and influences hydrogen-bond donor strength to biological targets. Additionally, fluorine's small van der Waals radius (1.47 Å vs. chlorine 1.75 Å) and high electronegativity create a distinctive electrostatic surface potential that can engage in orthogonal multipolar interactions (C–F···C=O, C–F···H–N) not available to chloro or methoxy analogs. No quantitative biochemical assay data exist for the isolated series; differences are inferred from computed molecular properties and established medicinal chemistry principles.

Ligand efficiency Physicochemical properties Halogen bonding

Morpholine-Containing Pyridazinones as c-Met Kinase Inhibitors – Scaffold Validation

A structurally related series of phenyl-substituted pyridazin-3-ones bearing morpholino-pyrimidine substituents was reported as potent c-Met kinase inhibitors, with an optimized compound achieving IC₅₀ = 4.2 nM on c-Met enzyme and IC₅₀ = 17 nM in EBC-1 cell proliferation assays [1]. While this series differs from the target compound by the presence of a pyrimidine linker, it establishes that the morpholino-pyridazinone core can be productively elaborated into low-nanomolar kinase inhibitors. The target compound's simpler morpholine-directly-attached scaffold may serve as a fragment-like or lead-like starting point for c-Met or related kinase programs, offering a lower molecular weight (332 vs. >400 Da for the optimized series) and better ligand efficiency potential.

c-Met kinase Cancer Morpholino-pyrimidine

CNS Permeability Potential – PAMPA-BBB Data for Morpholino-Pyridazinone Series

The morpholino-pyridazinone series evaluated by Çeçen et al. (2025) demonstrated meaningful CNS permeability: compound Y11 achieved Pe = 5.45 × 10⁻⁶ cm/s and Y5 achieved Pe = 4.81 × 10⁻⁶ cm/s in the PAMPA-BBB assay [1]. Both values exceed the established threshold for CNS penetration (Pe > 4.0 × 10⁻⁶ cm/s). The target compound shares the core morpholino-pyridazinone scaffold and has a lower molecular weight (332 vs. Y11's predicted MW ~370–400 range), suggesting it may also exhibit favorable passive BBB permeation. In contrast, analogs where the morpholine is replaced by a lipophilic aryl group (e.g., N-(2-fluorophenyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide) would have higher logP and may show different distribution profiles.

Blood-brain barrier CNS druglikeness PAMPA

N-(2-Fluorophenyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide – Application Scenarios Grounded in Quantitative Evidence


Fragment-Based or Lead-Like Starting Point for c-Met Kinase Inhibitor Programs

The target compound's morpholino-pyridazinone core, at MW 332 g·mol⁻¹, is structurally related to optimized c-Met inhibitors achieving IC₅₀ = 4.2 nM [1]. It can serve as a fragment-elaboration starting point where the 3-morpholine engages the kinase hinge and the N-(2-fluorophenyl)acetamide vector extends toward the solvent-exposed region or a selectivity pocket. Procurement is justified for structure-based drug design campaigns aiming to improve ligand efficiency over larger lead compounds.

MAO-B Inhibitor Screening Library Member for Neurodegenerative Disease Research

Morpholino-pyridazinones have demonstrated sub-micromolar hMAO-B inhibition (Y11 IC₅₀ = 0.453 µM) and CNS permeability exceeding the BBB threshold (Pe > 4.0 × 10⁻⁶ cm/s) [2]. The target compound, bearing the identical core with a distinct N1-substituent, is appropriate for inclusion in MAO-B focused screening decks for Parkinson's disease or depression drug discovery, where the 2-fluorophenyl group may impart differentiated selectivity versus the published Y5/Y11 series.

Chemical Probe Development with Orthogonal Substitution Vectors

The target compound features two independent modification sites: the 3-morpholine (alterable to other amines) and the N-(2-fluorophenyl)acetamide (alterable to diverse aryl/alkyl amides). Compared to analogs where both positions are occupied by aryl groups (e.g., 3-aryl, N-aryl bis-substituted pyridazinones), the morpholine provides a solubility-enhancing handle and a distinct hydrogen-bonding profile . This makes it a versatile intermediate for parallel library synthesis aimed at SAR exploration across multiple target classes.

Quote Request

Request a Quote for N-(2-fluorophenyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.